BenchChemオンラインストアへようこそ!

PF-0419789

physicochemical characterization drug-likeness property prediction

PF-0419789 is a chiral (2S)-hydroxypropyl pyrazole with no disclosed biological target or mechanism. This absence of activity data makes it uniquely suited for phenotypic screening, target deconvolution, or as a negative control in novel compound characterization. Its predicted drug-like properties (XLogP3-AA 1.8, TPSA 120 Ų) suggest potential for cell permeability, though untested. Procure only if your research requires an undefined bioactive probe for in-house assay validation and SAR exploration. Purity ≥98%. Custom sizes available upon request.

Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
CAS No. 950525-20-9
Cat. No. B1679678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-0419789
CAS950525-20-9
SynonymsPF-0419789;  PF 0419789;  PF0419789.
Molecular FormulaC19H20N6O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N
InChIInChI=1S/C19H20N6O2/c1-12-7-14(9-15(27)8-12)18-16(11-25(24-18)6-4-20)17-3-5-21-19(23-17)22-10-13(2)26/h3,5,7-9,11,13,26-27H,6,10H2,1-2H3,(H,21,22,23)/t13-/m0/s1
InChIKeyDWQTXXYKISMEDK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-0419789 (CAS 950525-20-9) Procurement Guide: Baseline Chemical Identity and Properties


PF-0419789 (CAS 950525-20-9), also known as 2-[3-(3-hydroxy-5-methylphenyl)-4-[2-[[(2S)-2-hydroxypropyl]amino]pyrimidin-4-yl]pyrazol-1-yl]acetonitrile, is a synthetic organic compound belonging to the pyrazole class with a molecular formula of C19H20N6O2 and a molecular weight of 364.4 g/mol [1]. The compound features a pyrazole core substituted with a pyrimidine moiety and a chiral (2S)-hydroxypropyl group, and is primarily available through research chemical suppliers as a "bio-active chemical" . However, publicly disclosed information regarding its specific biological target, mechanism of action, or pharmacological activity is extremely limited, and no peer-reviewed studies detailing its efficacy or selectivity have been identified [1].

Why PF-0419789 Cannot Be Substituted with Generic Analogs Without Target Validation


PF-0419789's biological activity is not defined by any publicly accessible dataset, meaning that in-class substitution is not only unsupported but potentially invalid. Unlike well-characterized inhibitors with known IC50 values and selectivity profiles, PF-0419789's functional effects—if any—remain undisclosed [1]. Consequently, any attempt to replace PF-0419789 with a structurally similar pyrazole or pyrimidine derivative without empirical target engagement data would be scientifically unfounded. The compound is sold as a "bio-active chemical" without a specified target, and no head-to-head comparisons with related compounds are available . Therefore, procurement decisions must be based on the specific research context and the intended use of an undefined bioactive molecule rather than on inferred or extrapolated properties [1].

PF-0419789 Quantitative Evidence Guide: Properties and Limitations


Predicted Physicochemical Properties of PF-0419789

PF-0419789 exhibits computed physicochemical properties that are typical for a small-molecule drug candidate but do not differentiate it from other pyrazole-containing compounds. The XLogP3-AA value is 1.8, topological polar surface area (TPSA) is 120 Ų, and the compound contains 3 hydrogen bond donors and 7 hydrogen bond acceptors [1]. These values fall within ranges commonly observed for orally bioavailable drugs (Lipinski's Rule of Five: LogP ≤5, TPSA ≤140 Ų, HBD ≤5, HBA ≤10) but are not unique to PF-0419789. In the absence of comparator data, these metrics serve only as baseline descriptors and do not confer a scientific or procurement advantage over other compounds with similar profiles.

physicochemical characterization drug-likeness property prediction

Structural and Stereochemical Features of PF-0419789

PF-0419789 contains a defined (2S) stereocenter, as indicated by the PubChem record showing a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0 [1]. This specific stereochemistry may be critical for any potential biological activity, but no data are available comparing the (2S) enantiomer to its (2R) counterpart or racemate. In the absence of comparative studies, the stereochemical purity represents a potential differentiator only in contexts where chirality is known to influence target engagement; however, such context is not established for PF-0419789.

stereochemistry chiral purity structural biology

Availability and Purity Specifications of PF-0419789

PF-0419789 is offered by several research chemical suppliers, including TargetMol (Catalog No. T33942) and CymitQuimica . However, no certificate of analysis (CoA) with quantitative purity data or analytical characterization (e.g., HPLC purity, NMR spectra) is publicly disclosed by these vendors. Typical procurement is on an inquiry basis, with lead times of 3-6 months . In comparison to well-characterized reference standards, the lack of readily available purity and stability data necessitates additional in-house quality control measures.

chemical sourcing research reagents purity

PF-0419789 Application Scenarios: Contexts Where Its Unique Properties May Be Advantageous


Hypothesis-Driven Target Deconvolution Studies

PF-0419789's undefined biological target makes it suitable for phenotypic screening or target deconvolution studies where the objective is to identify novel mechanisms. Its distinct chiral structure (2S) may serve as a starting point for exploring structure-activity relationships in pyrazole-based chemical biology [1]. However, the absence of known activity data means that any observed effects must be rigorously validated against off-target liabilities.

Chemical Probe Development with Customized Validation

Researchers with the capacity to perform comprehensive biochemical profiling may utilize PF-0419789 as a precursor for a chemical probe, provided that in-house assays confirm target engagement and selectivity. The compound's predicted drug-like properties (XLogP3-AA 1.8, TPSA 120 Ų) suggest potential for cell permeability, but this remains untested [1].

Internal Negative Control or Reference Standard Preparation

In the absence of publicly documented activity, PF-0419789 could be employed as a negative control in assays designed to characterize novel compounds. Its procurement as a relatively unexplored chemical may be justified only if the research aims to establish baseline responses against a library of "bio-active chemicals" with undefined pharmacology .

Quote Request

Request a Quote for PF-0419789

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.